99mTc-Sestamibi
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Overview
Description
Technetium-99m sestamibi is a radiopharmaceutical agent used primarily in nuclear medicine imaging. It is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile ligands. This compound is widely used for imaging myocardial perfusion, as well as for detecting parathyroid adenomas and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Technetium-99m sestamibi is synthesized by reacting technetium-99m with methoxyisobutylisonitrile in the presence of a reducing agent. The reaction typically involves the following steps :
Preparation of the Ligand: Methoxyisobutylisonitrile is synthesized separately.
Reduction of Technetium-99m: Technetium-99m is reduced from its pertechnetate form using a reducing agent such as stannous chloride.
Complex Formation: The reduced technetium-99m is then reacted with methoxyisobutylisonitrile to form the technetium-99m sestamibi complex.
Industrial Production Methods
In industrial settings, technetium-99m sestamibi is produced using a kit formulation. The kit contains a lyophilized mixture of tetrakis (2-methoxyisobutyl isonitrile) copper(I) tetrafluoroborate, stannous chloride dihydrate, L-cysteine hydrochloride monohydrate, sodium citrate, mannitol, hydrochloric acid, and sodium hydroxide for pH adjustment . The preparation involves reconstituting the kit with a technetium-99m solution, followed by a boiling step that takes about 15-20 minutes .
Chemical Reactions Analysis
Types of Reactions
Technetium-99m sestamibi primarily undergoes complexation reactions. It is a stable complex and does not readily undergo oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions
Reducing Agent: Stannous chloride is commonly used to reduce technetium-99m from its pertechnetate form.
Ligand: Methoxyisobutylisonitrile is the ligand that forms the complex with technetium-99m.
Major Products
The major product of the reaction is the technetium-99m sestamibi complex, which is used for imaging purposes .
Scientific Research Applications
Technetium-99m sestamibi has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a radiotracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in cellular and molecular biology to study cellular uptake and localization of compounds.
Industry: Utilized in the development and testing of new radiopharmaceuticals and imaging agents.
Mechanism of Action
Technetium-99m sestamibi is a lipophilic cation that is taken up by tissues with high mitochondrial content and negative plasma membrane potentials . After intravenous injection, it distributes in the myocardium proportionally to the myocardial blood flow. The gamma rays emitted by technetium-99m as it decays are detected using single photon emission computed tomography (SPECT) imaging .
Comparison with Similar Compounds
Technetium-99m sestamibi is often compared with other technetium-99m-based tracers such as technetium-99m tetrofosmin :
Technetium-99m Tetrofosmin: Similar to technetium-99m sestamibi, tetrofosmin is used for myocardial perfusion imaging. .
Similar Compounds
- Technetium-99m Tetrofosmin
- Technetium-99m Teboroxime
- Technetium-99m Labeled Compounds
Technetium-99m sestamibi remains unique due to its specific uptake by tissues with high mitochondrial content and its widespread use in various imaging applications .
Properties
Molecular Formula |
C36H66N6O6Tc+7 |
---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
1-isocyano-2-methoxy-2-methylpropane;technetium-99(7+) |
InChI |
InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;/q;;;;;;+7/i;;;;;;1+1 |
InChI Key |
ZGDBEIODOXIKGQ-KTTJZPQESA-N |
Isomeric SMILES |
CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[99Tc+7] |
Canonical SMILES |
CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc+7] |
Synonyms |
99mTc Hexamibi 99mTc Sestamibi 99mTc-Hexamibi 99mTc-Sestamibi Cardiolite Tc 99m Methoxy 2 isobutylisonitrile Tc MIBI Tc-99m-Methoxy-2-isobutylisonitrile Technetium 99m Hexamibi Technetium 99m Sestamibi Technetium Tc 99m 2 Methoxy 2 methylpropylisonitrile Technetium Tc 99m 2-Methoxy-2-methylpropylisonitrile Technetium Tc 99m Sestamibi Technetium Tc 99m Sestamibi Chloride Technetium-99m-Hexamibi Technetium-99m-Sestamibi |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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